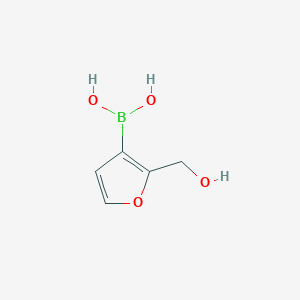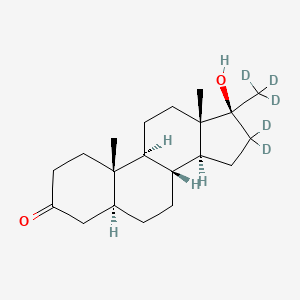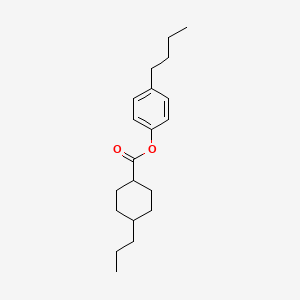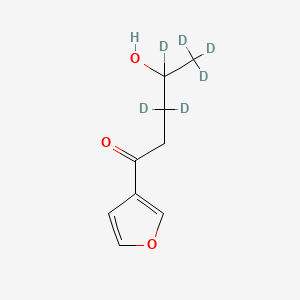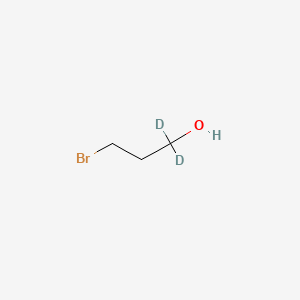
3-Bromo-1-propan-1,1-d2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-propan-1,1-d2-ol is a deuterated compound with the molecular formula C3H5D2BrO. It is a brominated alcohol where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propan-1,1-d2-ol typically involves the bromination of 1,1-d2-propanol. One common method is the reaction of 1,1-d2-propanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-propan-1,1-d2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 1,1-d2-propanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deuterated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 1,1-d2-propanol
Oxidation: Deuterated aldehydes or carboxylic acids
Reduction: Deuterated alkanes
Applications De Recherche Scientifique
3-Bromo-1-propan-1,1-d2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-propan-1,1-d2-ol involves its reactivity as a brominated alcohol. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The deuterium atoms provide stability and can be used as tracers in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-propanol: The non-deuterated analog of 3-Bromo-1-propan-1,1-d2-ol.
1-Bromo-3-hydroxypropane: Another brominated alcohol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in studies requiring precise tracking of molecular transformations and metabolic pathways.
Propriétés
Formule moléculaire |
C3H7BrO |
|---|---|
Poids moléculaire |
141.00 g/mol |
Nom IUPAC |
3-bromo-1,1-dideuteriopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i3D2 |
Clé InChI |
RQFUZUMFPRMVDX-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(CCBr)O |
SMILES canonique |
C(CO)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
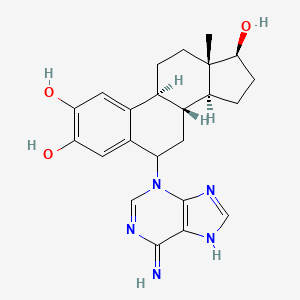

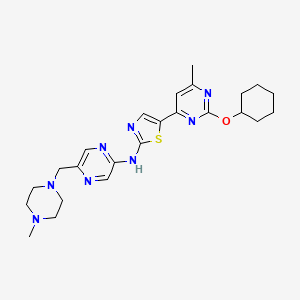
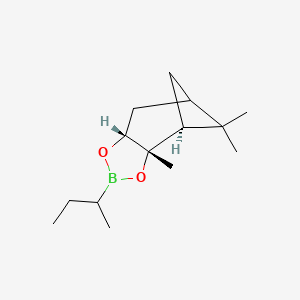
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
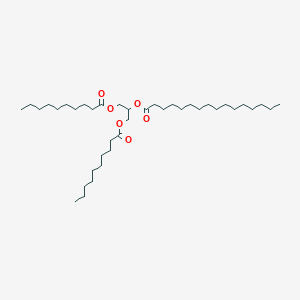
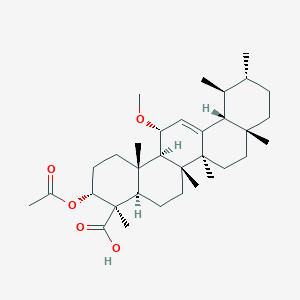
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
